2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Overview
Description
2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is a heterocyclic organic compound with the molecular formula C15H11Cl2N2S It is characterized by the presence of a thiazole ring substituted with two 2-chlorophenyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- typically involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4,5-bis(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazolamines with various functional groups
Scientific Research Applications
2-Thiazolamine, 4,5-bis(2-chlorophenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents. It has shown potential in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. It can also interact with DNA and RNA, causing damage to the genetic material of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiazolamine, 4,5-bis(2-methylphenyl)
- 2-Thiazolamine, 4,5-bis(2-bromophenyl)
- 2-Thiazolamine, 4,5-bis(2-fluorophenyl)
Uniqueness
2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is unique due to the presence of two 2-chlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications. Compared to its analogs with different substituents, the chlorophenyl groups enhance its antimicrobial and anticancer properties .
Properties
IUPAC Name |
4,5-bis(2-chlorophenyl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-7-3-1-5-9(11)13-14(20-15(18)19-13)10-6-2-4-8-12(10)17/h1-8H,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZTKMCIMHKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)N)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368342 | |
Record name | 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89405-44-7 | |
Record name | 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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